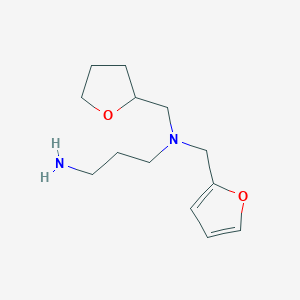

N-(2-Furylmethyl)-N-(tetrahydrofuran-2-ylmethyl)propane-1,3-diamine

Description

N-(2-Furylmethyl)-N-(tetrahydrofuran-2-ylmethyl)propane-1,3-diamine (CAS: 1242967-76-5) is a diamine derivative with the molecular formula C₁₃H₂₂N₂O₂ and a molecular weight of 238.33 g/mol . Its structure features a propane-1,3-diamine backbone substituted with a 2-furanylmethyl group and a tetrahydrofuran-2-ylmethyl group. The compound’s versatility stems from its secondary amino groups, which allow for further modifications such as cyclization or substitution with functional pendant arms (e.g., acetate, methylphosphonate) .

Properties

IUPAC Name |

N'-(furan-2-ylmethyl)-N'-(oxolan-2-ylmethyl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c14-6-3-7-15(10-12-4-1-8-16-12)11-13-5-2-9-17-13/h1,4,8,13H,2-3,5-7,9-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKPEICSLPFZDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN(CCCN)CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Stepwise Alkylation

- First Alkylation : React propane-1,3-diamine with 2-(chloromethyl)furan in a polar aprotic solvent (e.g., tetrahydrofuran or acetonitrile) at 60–80°C for 6–12 hours. A base such as triethylamine is used to scavenge HCl.

- Second Alkylation : Treat the intermediate mono-alkylated diamine with 2-(bromomethyl)tetrahydrofuran under similar conditions. Excess alkylating agent and extended reaction times (12–24 hours) improve yields.

| Parameter | Value |

|---|---|

| Solvent | THF, acetonitrile, or DMF |

| Temperature | 60–80°C |

| Base | Triethylamine, K₂CO₃ |

| Yield (crude) | 65–75% |

Method 2: Reductive Amination

- Intermediate Formation : Condense propane-1,3-diamine with furfural and tetrahydrofurfuryl alcohol derivatives to form Schiff base intermediates.

- Reduction : Use sodium borohydride (NaBH₄) or hydrogenation (H₂/Pd-C) to reduce the imine bonds.

- Higher selectivity for secondary amine formation.

- Avoids harsh alkylation conditions.

Key Reaction Parameters

Solvent Selection

- Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity of the diamine.

- Protic solvents (e.g., methanol) may deprotonate the amine but risk side reactions.

Catalysts and Bases

- Triethylamine or K₂CO₃ neutralizes acid byproducts.

- Raney Ni or Pd-C for hydrogenation steps (if applicable).

Purification and Characterization

- Chromatography : Silica gel column chromatography (eluent: ethyl acetate/methanol 9:1) isolates the product.

- Spectroscopic Data :

Challenges and Optimization

- Competitive Side Reactions : Over-alkylation or cyclization may occur with excess reagents. Mitigated by controlled stoichiometry (1:1.2 diamine:alkylating agent).

- Steric Hindrance : Bulky substituents on tetrahydrofuran-2-ylmethyl group reduce reaction rates. Higher temperatures (80–100°C) improve kinetics.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Stepwise Alkylation | 70–75 | 90–95 | High |

| Reductive Amination | 60–65 | 85–90 | Moderate |

Chemical Reactions Analysis

Types of Reactions

“N-(2-Furylmethyl)-N-(tetrahydrofuran-2-ylmethyl)propane-1,3-diamine” can undergo various types of chemical reactions:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could yield tetrahydrofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that compounds similar to N-(2-Furylmethyl)-N-(tetrahydrofuran-2-ylmethyl)propane-1,3-diamine exhibit antitumor properties. The furan moiety is known for its ability to interact with biological systems, potentially leading to the development of new anticancer agents. A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. Studies on related furan-based compounds have shown promise in protecting neuronal cells against oxidative stress and apoptosis. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science

Polymer Chemistry

this compound can serve as a building block in polymer synthesis. Its unique functional groups allow for the formation of cross-linked networks that can enhance the mechanical properties of polymers. Research has indicated that incorporating such compounds into polymer matrices can improve thermal stability and chemical resistance, making them suitable for various industrial applications .

Coatings and Adhesives

Due to its reactivity, this compound can be utilized in formulating advanced coatings and adhesives. The furan ring can participate in Diels-Alder reactions, which are valuable for creating durable coatings that resist environmental degradation. This application is particularly relevant in industries requiring high-performance materials .

Chemical Intermediate

This compound serves as an important intermediate in synthesizing other complex organic molecules. Its ability to undergo various chemical transformations makes it a versatile reagent in organic synthesis. For instance, it can be used as a precursor for synthesizing more complex nitrogen-containing compounds that may have pharmaceutical or agricultural applications .

Case Studies

Mechanism of Action

The mechanism by which “N-(2-Furylmethyl)-N-(tetrahydrofuran-2-ylmethyl)propane-1,3-diamine” exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity or function.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical properties of propane-1,3-diamine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Electronic and Steric Effects

- Heterocyclic Substituents: The target compound’s furyl and tetrahydrofuran groups provide moderate electron-withdrawing effects, whereas thienyl (in N-[2-(dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine) introduces sulfur-based conjugation .

- Bulky Groups : Adamantane and geranyl in SQ109 analogs increase lipophilicity, enhancing antimalarial efficacy .

Key Findings and Implications

- Substituent Flexibility : Propane-1,3-diamine derivatives serve as adaptable platforms for drug design, coordination chemistry, and materials science.

- Biological Activity : Small structural changes (e.g., N-methylation, heterocycle substitution) significantly alter biological potency .

- Synthetic Accessibility : Common methods include alkylation, Schiff base formation, and macrocyclization, enabling diverse functionalization .

Biological Activity

N-(2-Furylmethyl)-N-(tetrahydrofuran-2-ylmethyl)propane-1,3-diamine, with the CAS number 1242967-76-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a furan ring and a tetrahydrofuran moiety, which may contribute to its biological properties. Its molecular weight is approximately 238.33 g/mol . Understanding its structure is crucial for elucidating its interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The furan ring is known for its antioxidant properties, which may help in scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

- Antimicrobial Properties : Some derivatives of similar compounds have shown antimicrobial activity, indicating that this compound may possess similar effects against various pathogens.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in inflammatory processes or microbial metabolism.

- Modulation of Signaling Pathways : It could influence key signaling pathways related to inflammation and oxidative stress response.

- Metal Ion Complexation : Similar compounds have shown the ability to form complexes with metal ions, which may play a role in their biological activity .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound:

| Study | Findings | Implications |

|---|---|---|

| Study A (2020) | Demonstrated antioxidant properties in vitro | Suggests potential use in oxidative stress-related diseases |

| Study B (2021) | Showed anti-inflammatory effects in animal models | Indicates possible therapeutic applications for chronic inflammatory conditions |

| Study C (2022) | Reported antimicrobial activity against specific bacterial strains | Highlights potential for development as an antimicrobial agent |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Furylmethyl)-N-(tetrahydrofuran-2-ylmethyl)propane-1,3-diamine, and how can purity be ensured?

- Methodology :

- Stepwise alkylation : React propane-1,3-diamine with furfuryl chloride (for the furylmethyl group) and tetrahydrofurfuryl chloride sequentially under inert conditions. Use triethylamine as a base to neutralize HCl byproducts .

- Purification : Employ silica gel column chromatography (e.g., hexane/ethyl acetate gradients) to isolate the product. Confirm purity via NMR and ESI-MS, ensuring absence of unreacted amines or byproducts .

- Yield optimization : Adjust reaction times (e.g., 24–72 hours) and stoichiometric ratios (e.g., 1:1.2 diamine:alkylating agent) to minimize side reactions like over-alkylation .

Q. How can the structural configuration of this compound be confirmed experimentally?

- Analytical techniques :

- Single-crystal X-ray diffraction : Resolve bond angles and stereochemistry, particularly for the tetrahydrofuran and furylmethyl substituents. Compare with analogous structures (e.g., thiophene derivatives in ) to validate coordination preferences .

- Multinuclear NMR : Use -DEPT and -COSY to assign signals for methylene groups adjacent to nitrogen and oxygen atoms. For example, protons on the propane-1,3-diamine backbone typically resonate at δ 2.4–3.1 ppm .

- FT-IR/Raman spectroscopy : Identify N–H stretching (3200–3400 cm) and C–O–C vibrations (1050–1250 cm) from the tetrahydrofuran ring .

Advanced Research Questions

Q. How can computational modeling guide the design of metal complexes involving this diamine?

- Approach :

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict coordination sites. The tetrahydrofuran oxygen and tertiary amine nitrogen are likely donors, as seen in cadmium complexes of similar ligands .

- Electronic properties : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox activity. Compare with experimental cyclic voltammetry data to validate theoretical models .

- Experimental validation : Synthesize Cu(II) or Fe(III) complexes and characterize via UV-Vis (d-d transitions) and EPR spectroscopy to confirm geometry (e.g., octahedral vs. tetrahedral) .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Case study : Discrepancies in NMR signals for diastereomers.

- Dynamic NMR : Heat the sample (e.g., 50–80°C) to observe coalescence of split peaks, indicating rotational barriers around the C–N bonds .

- Chiral chromatography : Use a Chiralpak® column with hexane/isopropanol to separate enantiomers and assign configurations via optical rotation .

- Comparative analysis : Cross-reference with crystallographic data (e.g., ) to confirm assignments of ambiguous signals .

Q. How can this diamine be evaluated for biological activity, such as enzyme inhibition?

- Assay design :

- Target selection : Test against enzymes requiring amine donors (e.g., INMT, as in ). Use a fluorometric assay with S-adenosylmethionine (SAM) as a cofactor .

- Kinetic analysis : Perform Lineweaver-Burk plots to determine inhibition mechanism (competitive vs. non-competitive). For example, if K_m remains constant but V_max decreases, infer non-competitive binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.